1-(3-Chlorophenyl)pyrrolidin-3-one
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Overview
Description
1-(3-Chlorophenyl)pyrrolidin-3-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams that are widely recognized for their diverse biological activities and applications in medicinal chemistry. The presence of a chlorophenyl group in this compound enhances its chemical reactivity and potential for various applications.
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)pyrrolidin-3-one can be achieved through several routes. One common method involves the reaction of 3-chlorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency. Industrial production methods often involve the use of continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(3-Chlorophenyl)pyrrolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyrrolidinones and their derivatives.
Scientific Research Applications
1-(3-Chlorophenyl)pyrrolidin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)pyrrolidin-3-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1-(3-Chlorophenyl)pyrrolidin-3-one can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)pyrrolidin-3-one: Similar in structure but with the chlorine atom in a different position, leading to variations in reactivity and biological activity.
1-(3-Bromophenyl)pyrrolidin-3-one:
1-(3-Methylphenyl)pyrrolidin-3-one: The presence of a methyl group instead of chlorine can significantly alter the compound’s chemical properties and biological effects.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and potential for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C10H10ClNO |
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Molecular Weight |
195.64 g/mol |
IUPAC Name |
1-(3-chlorophenyl)pyrrolidin-3-one |
InChI |
InChI=1S/C10H10ClNO/c11-8-2-1-3-9(6-8)12-5-4-10(13)7-12/h1-3,6H,4-5,7H2 |
InChI Key |
XGFWEYBWLMLBMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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